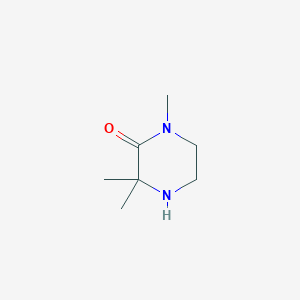![molecular formula C9H9BrN4 B13080666 1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080666.png)
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H9BrN4 and a molecular weight of 253.1 g/mol . This compound is of interest in various fields of research due to its unique structure, which combines a bromopyridine moiety with a pyrazole ring.
Preparation Methods
The synthesis of 1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 3-bromopyridine-2-carbaldehyde with 3-amino-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety and the pyrazole ring can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine: Similar structure but with a different position of the amino group.
N-[(6-bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine: Contains a methoxyethanamine group instead of a pyrazole ring.
(1S)-1-(2-bromopyridin-4-yl)ethyl](methyl)amine: Contains an ethyl group instead of a pyrazole ring.
These compounds share some structural similarities but differ in their specific functional groups and positions, leading to differences in their chemical properties and applications.
Properties
Molecular Formula |
C9H9BrN4 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
1-[(3-bromopyridin-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c10-7-2-1-4-12-8(7)6-14-5-3-9(11)13-14/h1-5H,6H2,(H2,11,13) |
InChI Key |
DZIPNMHGMRIQKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN2C=CC(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


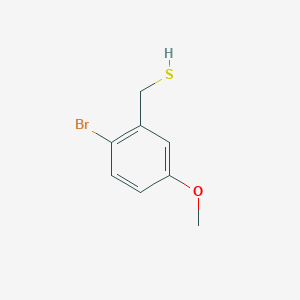
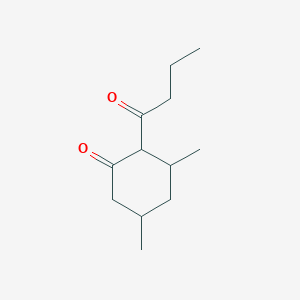
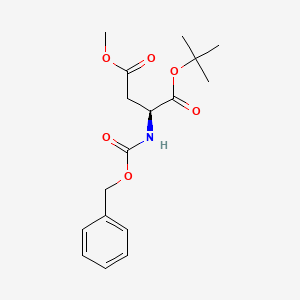
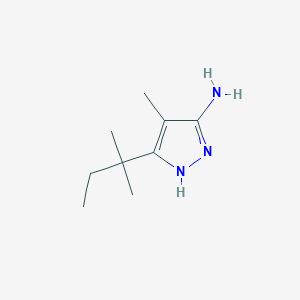
![5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080612.png)
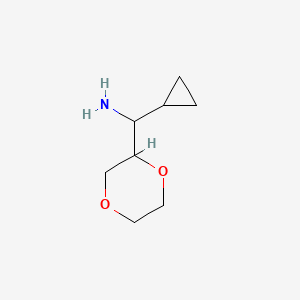
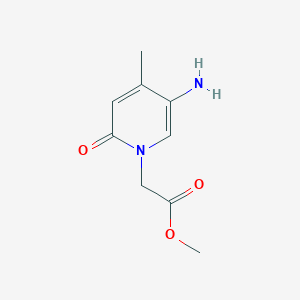
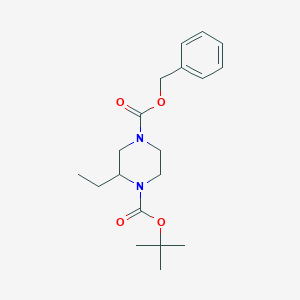
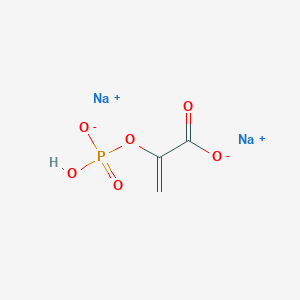
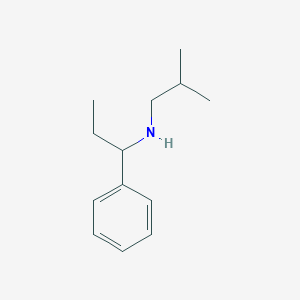
![3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080653.png)
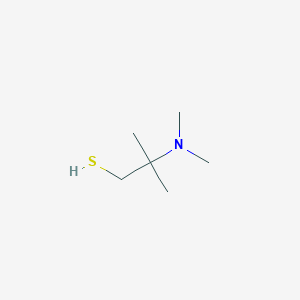
![tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13080659.png)
